molecular formula C7H8ClNO2S B3053198 5-Chloro-2-methylbenzenesulfonamide CAS No. 51896-26-5

5-Chloro-2-methylbenzenesulfonamide

Cat. No. B3053198
Key on ui cas rn: 51896-26-5
M. Wt: 205.66 g/mol
InChI Key: CBAGDBAYLVYWPM-UHFFFAOYSA-N
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Patent
US04566898

Procedure details

A solution of 3810.5 g of 5-chloro-2-methylbenzenesulfonyl chloride in 10.8 L of tetrahydrofuran was cooled to 0°-5° C. and 720 g of anhydrous ammonia was added while maintaining the temperature at 0°-5° C. When addition was complete, the suspension was stirred several hours at 0°-5° C., then allowed to warm to ambient temperature overnight. The precipitated ammonium chloride was filtered and washed with tetrahydrofuran. The filtrate was concentrated in vacuo until solids were formed. The solids were collected, washed with 1-chlorobutane and dried to give 2449 g of the title compound, m.p. 142°-145° C.
Quantity
3810.5 g
Type
reactant
Reaction Step One
Quantity
10.8 L
Type
solvent
Reaction Step One
Quantity
720 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([CH3:12])=[C:6]([S:8](Cl)(=[O:10])=[O:9])[CH:7]=1.[NH3:13]>O1CCCC1>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([CH3:12])=[C:6]([S:8]([NH2:13])(=[O:10])=[O:9])[CH:7]=1

Inputs

Step One
Name
Quantity
3810.5 g
Type
reactant
Smiles
ClC=1C=CC(=C(C1)S(=O)(=O)Cl)C
Name
Quantity
10.8 L
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
720 g
Type
reactant
Smiles
N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the suspension was stirred several hours at 0°-5° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the temperature at 0°-5° C
ADDITION
Type
ADDITION
Details
When addition
FILTRATION
Type
FILTRATION
Details
The precipitated ammonium chloride was filtered
WASH
Type
WASH
Details
washed with tetrahydrofuran
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo until solids
CUSTOM
Type
CUSTOM
Details
were formed
CUSTOM
Type
CUSTOM
Details
The solids were collected
WASH
Type
WASH
Details
washed with 1-chlorobutane
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=CC(=C(C1)S(=O)(=O)N)C
Measurements
Type Value Analysis
AMOUNT: MASS 2449 g
YIELD: CALCULATEDPERCENTYIELD 70.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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